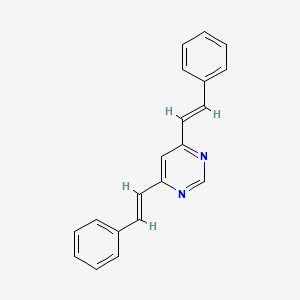

4,6-Distyrylpyrimidine

Beschreibung

4,6-Distyrylpyrimidine is a π-conjugated chromophore featuring a pyrimidine core substituted with two styryl groups at the 4- and 6-positions. Its synthesis typically involves a double Knoevenagel condensation followed by Suzuki–Miyaura cross-coupling reactions, enabling the introduction of electron-donating groups (e.g., diphenylamino) and extended π-linkers (e.g., biphenylenevinylene) . Key properties include:

- Solvatochromism: Emission ranges from blue (non-polar solvents) to orange (polar solvents), attributed to intramolecular charge transfer (ICT) .

- Acid Sensitivity: Protonation of pyrimidine nitrogen atoms induces bathochromic shifts in absorption and emission quenching, enabling pH-responsive applications .

- Two-Photon Absorption (TPA): High TPA cross-sections (~360 GM at 800 nm) make it suitable for bioimaging and optical data storage .

- Nonlinear Optical (NLO) Properties: Structural modifications enhance second-order NLO responses (e.g., µβ₀ up to 480 × 10⁻⁴⁸ esu) .

Eigenschaften

Molekularformel |

C20H16N2 |

|---|---|

Molekulargewicht |

284.4 g/mol |

IUPAC-Name |

4,6-bis[(E)-2-phenylethenyl]pyrimidine |

InChI |

InChI=1S/C20H16N2/c1-3-7-17(8-4-1)11-13-19-15-20(22-16-21-19)14-12-18-9-5-2-6-10-18/h1-16H/b13-11+,14-12+ |

InChI-Schlüssel |

VIWSLCCWPMJBQT-PHEQNACWSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)/C=C/C2=CC(=NC=N2)/C=C/C3=CC=CC=C3 |

Kanonische SMILES |

C1=CC=C(C=C1)C=CC2=CC(=NC=N2)C=CC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Mono- vs. Di- vs. Tristyrylpyrimidines

Key Findings :

- Branching increases TPA cross-sections but retains spectral characteristics .

- Tristyrylpyrimidine 9a lacks C3 symmetry, enhancing TPA without spectral shifts .

Arylvinylpyrimidine Derivatives

Key Findings :

- Proaromatic groups (e.g., pyranylidene) in this compound 68 significantly boost µβ₀ .

- Conjugation with thienylene or triple bonds improves NLO responses over phenyl-based linkers .

Functional Derivatives in Bioimaging

Data Tables

Table 1. TPA Cross-Section Comparison

| Compound | TPA Cross-Section (GM) | Wavelength (nm) | Reference |

|---|---|---|---|

| Monostyrylpyrimidine 47 | <100 | 800 | |

| This compound 10 | 360 | 800 | |

| Tristyrylpyrimidine 9a | >360 | 800 | |

| Oligomer 64 | 5093 | 800 |

Table 2. NLO Response Enhancement

| Modification | Compound | µβ₀ (10⁻⁴⁸ esu) | Improvement vs. 47 |

|---|---|---|---|

| Baseline | 47 | 150 | 1× |

| Pyranylidene linker | 68 | 480 | 3.2× |

| Thienylene moiety | 67 | ~300 | 2× |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.